molecular formula C15H14N2O2S B5553728 N-(2-furylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

N-(2-furylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine

Cat. No.: B5553728
M. Wt: 286.4 g/mol
InChI Key: HHKVFZOGQMUNSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-furylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine is a useful research compound. Its molecular formula is C15H14N2O2S and its molecular weight is 286.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.07759887 g/mol and the complexity rating of the compound is 298. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes with Benzimidazole Ligands

Research on palladium(II) and platinum(II) complexes containing benzimidazole ligands, which share a structural similarity with the chemical of interest through the incorporation of aromatic and heterocyclic components, has shown potential anticancer properties. These complexes have been synthesized and studied for their structures using various physico-chemical techniques, highlighting their potential in medicinal chemistry, particularly in cancer treatment (Ghani & Mansour, 2011).

Synthesis and Antimicrobial Evaluation of Novel 1,3-Thiazolan-4-one Derivatives

Another related area of research involves the synthesis of novel 1,3-thiazolan-4-one derivatives, which have been evaluated for their antibacterial activity against various Gram-positive and Gram-negative bacteria. This study demonstrates the potential use of thiazole-containing compounds in developing new antimicrobial agents, suggesting a similar potential for N-(2-furylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine (Nagaraj et al., 2014).

Anticancer Evaluation of Thiazol-4-amine Derivatives

The synthesis of thiazol-4-amine derivatives and their evaluation for anticancer activity against human cancer cell lines present another application area. These compounds, including 2-{3-{4-[(5-Aryl-1,2,4-oxadiazol-3-yl)methoxy]phenyl}isoxazol-5-yl}-N-(3,4,5-trimethylphenyl)thiazol-4-amine derivatives, demonstrate good to moderate activity, indicating the potential of thiazole-based compounds in cancer therapy (Yakantham et al., 2019).

Structure-Activity Profile of Triazoloquinazoline Adenosine Antagonists

Investigations into triazoloquinazoline adenosine antagonists, which include structural features similar to the query compound, have revealed their potential in modulating adenosine receptor activity. Such compounds have been explored for their therapeutic applications, including their role in cardiovascular diseases, demonstrating the versatility of heterocyclic compounds in drug discovery (Francis et al., 1988).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O2S/c1-18-12-6-4-11(5-7-12)14-10-20-15(17-14)16-9-13-3-2-8-19-13/h2-8,10H,9H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHKVFZOGQMUNSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.